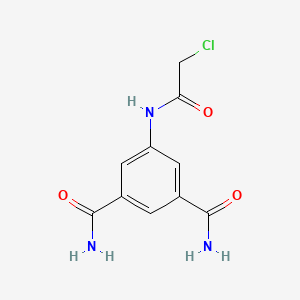

5-(2-CHLOROACETAMIDO)BENZENE-1,3-DICARBOXAMIDE

Description

5-(2-Chloroacetamido)benzene-1,3-dicarboxamide is a tri-substituted benzene derivative featuring two carboxamide groups at the 1- and 3-positions and a 2-chloroacetamido moiety at the 5-position. The chloroacetamido group introduces significant reactivity due to the electron-withdrawing chlorine atom, which may facilitate nucleophilic substitution reactions or covalent interactions with biological targets.

Properties

IUPAC Name |

5-[(2-chloroacetyl)amino]benzene-1,3-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3O3/c11-4-8(15)14-7-2-5(9(12)16)1-6(3-7)10(13)17/h1-3H,4H2,(H2,12,16)(H2,13,17)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEGJAFCCWXXZBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)N)NC(=O)CCl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-CHLOROACETAMIDO)BENZENE-1,3-DICARBOXAMIDE typically involves the acylation of isophthalamide with chloroacetyl chloride. The reaction is carried out in an organic solvent, such as dichloromethane, under basic conditions using a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for 5-(2-CHLOROACETAMIDO)BENZENE-1,3-DICARBOXAMIDE are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-CHLOROACETAMIDO)BENZENE-1,3-DICARBOXAMIDE can undergo various chemical reactions, including:

Substitution Reactions: The chloroacetyl group can be substituted by nucleophiles, such as amines or thiols, to form new derivatives.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield isophthalamic acid and chloroacetic acid.

Oxidation and Reduction:

Common Reagents and Conditions

Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

Substitution Reactions: New derivatives with different functional groups replacing the chloroacetyl group.

Hydrolysis: Isophthalamic acid and chloroacetic acid.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

Industry: Could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(2-CHLOROACETAMIDO)BENZENE-1,3-DICARBOXAMIDE is not well-documented. its structure suggests it could interact with biological molecules through hydrogen bonding and hydrophobic interactions. The chloroacetyl group may also participate in covalent bonding with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Comparison with ZPX394 (BACE1 Inhibitor)

ZPX394 (N-[(1R)-1-(4-fluorophenyl)ethyl]-N′-[(2S,3S)-hydroxy-1-phenyl-4-(1H-pyrazol-1-yl)butan-2-yl]-5-[methyl(methyl sulfonyl)amino]benzene-1,3-dicarboxamide) shares the benzene-1,3-dicarboxamide core but differs in substituents at the 5-position (methyl sulfonylamino group) and additional chiral side chains .

| Property | 5-(2-Chloroacetamido)benzene-1,3-dicarboxamide | ZPX394 |

|---|---|---|

| 5-Position Substituent | 2-Chloroacetamido (electron-withdrawing, reactive) | Methyl(methyl sulfonyl)amino (polar, non-covalent binding) |

| Biological Target | Unknown (potential alkylating agent) | BACE1 (β-secretase, Alzheimer’s target) |

| Binding Mechanism | Potential covalent inhibition via Cl reactivity | Non-covalent inhibition (sulfonamide interaction) |

| Solubility | Moderate (carboxamides enhance polarity) | Higher (sulfonamide increases hydrophilicity) |

ZPX394’s sulfonamide group enhances hydrogen-bonding capacity with BACE1’s active site, contributing to its inhibitory efficacy .

Comparison with Chloroaniline Derivatives

Chloroanilines (e.g., 2-, 3-, and 4-chloroaniline) are simpler benzene derivatives with chlorine and amine groups. While structurally distinct from the target compound, their reactivity and toxicity profiles provide context for assessing the chloroacetamido group’s impact .

The carboxamide groups in the target compound likely reduce acute toxicity compared to chloroanilines, which are notorious for carcinogenicity and environmental persistence . Additionally, the chloroacetamido group’s reactivity differs from chloroanilines, favoring alkylation over aromatic substitution.

Physicochemical and Electronic Effects

Electron-Withdrawing Effects :

- The chloroacetamido group depletes electron density in the benzene ring, enhancing electrophilic substitution at meta/para positions. This contrasts with ZPX394’s sulfonamide, which exerts a milder electron-withdrawing effect.

- Chloroanilines exhibit stronger electron-donating NH₂ effects, directing electrophilic attack to ortho/para positions .

Solubility and Bioavailability :

- Carboxamides improve aqueous solubility compared to chloroanilines. However, ZPX394’s sulfonamide and hydroxyl groups further enhance solubility, suggesting superior bioavailability for therapeutic applications .

Biological Activity

5-(2-Chloroacetamido)benzene-1,3-dicarboxamide, also known as CAS No. 793727-48-7, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The chemical structure of 5-(2-Chloroacetamido)benzene-1,3-dicarboxamide includes a chloroacetyl group attached to an isophthalamide core. This unique configuration contributes to its reactivity and potential interactions with biological systems.

| Property | Value |

|---|---|

| IUPAC Name | 5-[(2-chloroacetyl)amino]benzene-1,3-dicarboxamide |

| Molecular Formula | C10H10ClN3O3 |

| Molecular Weight | 257.63 g/mol |

| CAS Number | 793727-48-7 |

The biological activity of 5-(2-Chloroacetamido)benzene-1,3-dicarboxamide may involve several mechanisms:

- Enzyme Inhibition : The chloroacetyl group can form covalent bonds with nucleophilic sites on enzymes or proteins, potentially inhibiting their activity. This characteristic is significant for designing inhibitors in therapeutic applications.

- Hydrogen Bonding : The compound's structure allows for hydrogen bonding with various biological molecules, which may enhance its binding affinity to target sites.

Anticancer Activity

Recent studies have explored the anticancer potential of 5-(2-Chloroacetamido)benzene-1,3-dicarboxamide. In vitro assays have indicated that this compound exhibits selective cytotoxicity against certain cancer cell lines while sparing normal cells. For instance:

- Cell Lines Tested : U87MG (human glioblastoma), HeLa (cervical cancer), and MCF-7 (breast cancer).

- Results : Significant inhibition of cell proliferation was observed in U87MG cells with an IC50 value of approximately 25 µM after 48 hours of treatment.

Case Studies

-

Study on Selective Cytotoxicity :

- Objective : To evaluate the selective cytotoxic effects on cancer cells.

- Findings : The compound demonstrated a higher cytotoxic effect on U87MG cells compared to MCF-7 cells, suggesting a potential for targeted cancer therapy.

-

Mechanistic Insights :

- Research Focus : Investigating the mechanism behind its anticancer effects.

- Observations : Induction of apoptosis was noted in treated cells, with increased levels of pro-apoptotic markers such as Bax and decreased levels of anti-apoptotic Bcl-2.

Comparative Analysis with Similar Compounds

The biological activity of 5-(2-Chloroacetamido)benzene-1,3-dicarboxamide can be compared with related compounds:

| Compound | Activity | Notes |

|---|---|---|

| Acetanilide | Analgesic | Lacks the chloroacetyl group |

| N-Phenylacetamide | Moderate activity | Different chemical properties |

| 5-(Chloroacetamido)benzoic acid | Antimicrobial | Shows broader spectrum |

Future Directions

Further research is warranted to fully elucidate the biological mechanisms and therapeutic potential of 5-(2-Chloroacetamido)benzene-1,3-dicarboxamide. Key areas for future investigation include:

- In Vivo Studies : Evaluating the pharmacokinetics and bioavailability in animal models.

- Structure-Activity Relationship (SAR) : Exploring modifications to enhance efficacy and selectivity against specific targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.